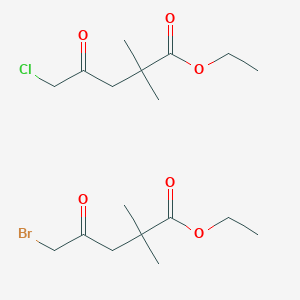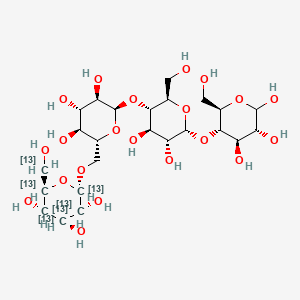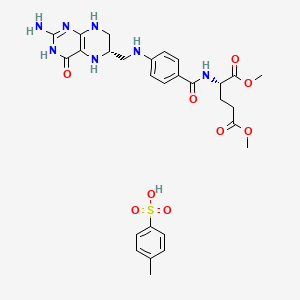
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride typically involves the reaction of homocysteine with formaldehyde in an aqueous environment, forming substituted thiazinane carboxylic acids . The reaction conditions often include the presence of catalysts such as pyridine and reagents like isobutyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form adducts with aldehydes, leading to the formation of substituted thiazinane carboxylic acids . These interactions can affect various biochemical processes and pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride can be compared with other similar compounds, such as:
- 1,3-Thiazinane-4-carboxylic acid hydrochloride
- 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- 2-hexyl-1,3-thiazolane-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups and chemical properties
Eigenschaften
Molekularformel |
C6H10ClNO4S |
|---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
InChI-Schlüssel |
SKUXUBUSAYNUAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)


![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)


![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)


![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)


